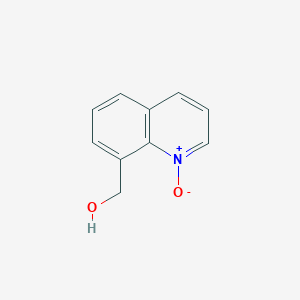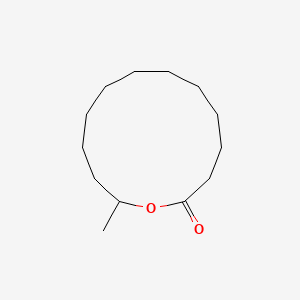![molecular formula C12H16O3 B14453969 3-[(Benzyloxy)methoxy]-2-methylpropanal CAS No. 73255-20-6](/img/structure/B14453969.png)
3-[(Benzyloxy)methoxy]-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methoxy]-2-methylpropanal is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methoxy]-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-methylpropanal with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the benzyloxy derivative. The methoxy group can then be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methoxy]-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 3-[(Benzyloxy)methoxy]-2-methylpropanoic acid.
Reduction: 3-[(Benzyloxy)methoxy]-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Benzyloxy)methoxy]-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methoxy]-2-methylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-[(Benzyloxy)methoxy]-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-[(Benzyloxy)methoxy]-2-methylpropanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-[(Benzyloxy)methoxy]benzaldehyde: Similar structure but with a benzaldehyde group.
Uniqueness
3-[(Benzyloxy)methoxy]-2-methylpropanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.
Properties
CAS No. |
73255-20-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methyl-3-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C12H16O3/c1-11(7-13)8-14-10-15-9-12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 |
InChI Key |
ZWUBFGGKRPVPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCOCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


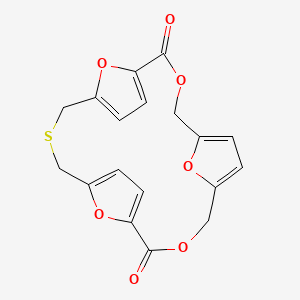
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
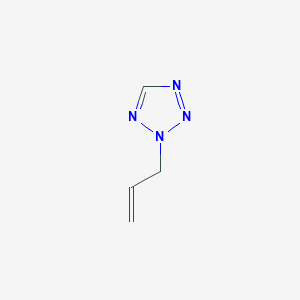
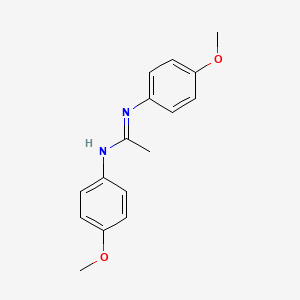

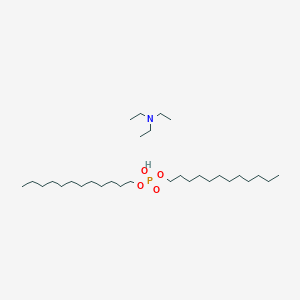
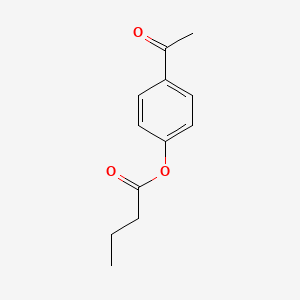
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
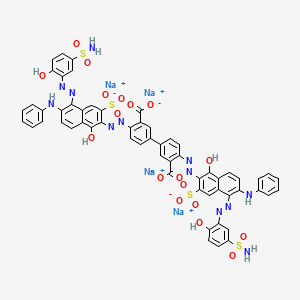
![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
